molecular formula C6H10ClNO2 B3236811 4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride CAS No. 1376003-60-9

4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride

Cat. No. B3236811
CAS RN: 1376003-60-9
M. Wt: 163.6 g/mol
InChI Key: JYDJHYGBXSCMJL-UHFFFAOYSA-N
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Description

4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1376003-60-9 . It has a molecular weight of 163.6 and is typically found in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-2-cyclopentene-1-carboxylic acid hydrochloride . The InChI code is 1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H . This information can be used to derive the molecular structure of the compound.


Chemical Reactions Analysis

Specific chemical reactions involving 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants. For detailed information on specific reactions, it’s recommended to refer to scientific literature or databases dedicated to chemical reactions .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 163.6 .

Scientific Research Applications

Pharmaceutical Development

4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride is utilized in the development of novel pharmaceutical compounds. Its unique structure allows it to act as a building block for synthesizing various drugs, particularly those targeting neurological and psychiatric disorders. Researchers explore its potential in creating new medications with improved efficacy and reduced side effects .

Neurotransmitter Modulation

This compound is studied for its role in modulating neurotransmitter systems. It can influence the activity of neurotransmitters such as glutamate and GABA, which are crucial for brain function. By modulating these systems, it holds promise for treating conditions like epilepsy, anxiety, and depression .

Enzyme Inhibition Studies

4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride is used in enzyme inhibition research. Its structure allows it to interact with specific enzymes, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors. This research is vital for understanding diseases where enzyme activity is dysregulated .

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a preferred choice for constructing cyclic compounds and other intricate chemical structures. This application is fundamental in both academic research and industrial chemical production .

Medicinal Chemistry

Medicinal chemists use 4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride to design and synthesize new therapeutic agents. Its versatile chemical properties allow for the creation of compounds with specific biological activities, aiding in the discovery of new drugs for various medical conditions.

Sigma-Aldrich Enamine Store ChemScene Sigma-Aldrich : Enamine Store : ChemScene : Sigma-Aldrich : Enamine Store

Mechanism of Action

The mechanism of action of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is not specified in the sources I found. The mechanism of action of a compound generally refers to how it interacts at the molecular or cellular level, often in the context of drug action. For detailed information, it’s recommended to refer to scientific literature or databases dedicated to pharmacology .

Safety and Hazards

The safety information available indicates that this compound should be handled with caution. The signal word associated with this compound is "Warning" . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

The future directions of research and applications involving 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride are not specified in the sources I found. The potential uses of a compound often depend on its physical and chemical properties, as well as the current state of research in relevant fields .

properties

IUPAC Name

4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDJHYGBXSCMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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